molecular formula C9H13NO2 B13885901 6-(1-methoxyethyl)-5-methyl-1H-pyridin-2-one

6-(1-methoxyethyl)-5-methyl-1H-pyridin-2-one

Cat. No.: B13885901
M. Wt: 167.20 g/mol
InChI Key: HQBWAENWYRGIAW-UHFFFAOYSA-N
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Description

6-(1-Methoxyethyl)-5-methyl-1H-pyridin-2-one is a heterocyclic compound featuring a pyridine ring substituted with a methoxyethyl group at the 6-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-methoxyethyl)-5-methyl-1H-pyridin-2-one can be achieved through several methods. One common approach involves the alkylation of 5-methyl-2-pyridone with 1-methoxyethyl halides under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it scalable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

6-(1-Methoxyethyl)-5-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce partially or fully hydrogenated derivatives .

Mechanism of Action

The mechanism of action of 6-(1-methoxyethyl)-5-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic pathways, affecting cellular processes. Its methoxyethyl group may enhance its binding affinity to target proteins, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Methoxyethyl)-5-methyl-1H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

6-(1-methoxyethyl)-5-methyl-1H-pyridin-2-one

InChI

InChI=1S/C9H13NO2/c1-6-4-5-8(11)10-9(6)7(2)12-3/h4-5,7H,1-3H3,(H,10,11)

InChI Key

HQBWAENWYRGIAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)C=C1)C(C)OC

Origin of Product

United States

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